Multi-Species Absolute Oral Bioavailability: 60-80% F Across Three Preclinical Models
EMD 495235 demonstrates high absolute oral bioavailability (F%) across multiple preclinical species, a specific parameter that defined its selection as a development candidate. In contrast, earlier generation FXa inhibitor leads from the same medicinal chemistry series (chlorophenyl-carbamoyl derivatives and benzimidazole analogs) exhibited bioavailability of less than 10% in rats, despite comparable in vitro potency [1]. The quantitative difference in oral absorption directly supports the selection of EMD 495235 for in vivo oral dosing studies where systemic exposure is critical.
| Evidence Dimension | Absolute Oral Bioavailability (F%) in Rats |
|---|---|
| Target Compound Data | 60-80% (range across Wistar rat, Beagle dog, Cynomolgus monkey) |
| Comparator Or Baseline | Legacy FXa inhibitor leads (chlorophenyl-carbamoyl/benzimidazole series); <10% F in rats |
| Quantified Difference | ≥6-fold improvement in oral bioavailability |
| Conditions | Wistar rat, Beagle dog, Cynomolgus monkey; oral administration |
Why This Matters
The >6-fold improvement in oral bioavailability compared to legacy leads ensures reliable systemic drug levels in oral dosing paradigms, reducing the need for parenteral administration in long-term thrombosis models.
- [1] Mederski, W. W. K. R., Cezanne, B., van Amsterdam, C., Bühring, K. U., Dorsch, D., Gleitz, J., März, J., & Tsaklakidis, C. (2004). Chlorothiophenecarboxamides as P1 surrogates of inhibitors of blood coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters, 14(23), 5817–5822. View Source
